REACTION_CXSMILES
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[C:1]1([CH:7]([CH2:11][CH3:12])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:14]O>>[C:1]1([CH:7]([CH2:11][CH3:12])[C:8]([O:10][CH3:14])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(C(=O)O)CC
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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ADDITION
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Details
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the oily residue was treated with ethyl acetate (100 ml)
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Type
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WASH
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Details
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The organic layer was washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC)CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |